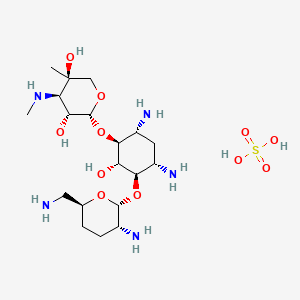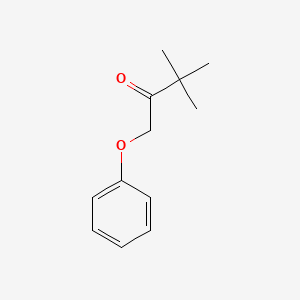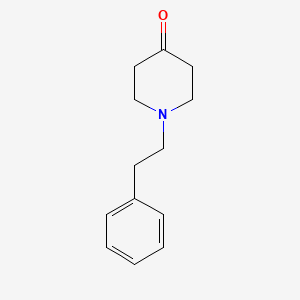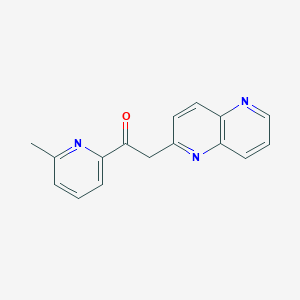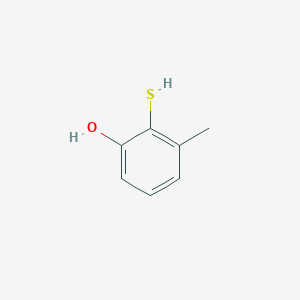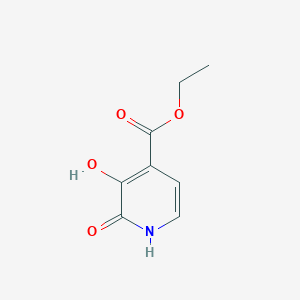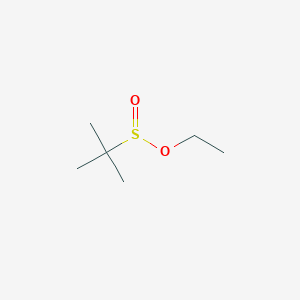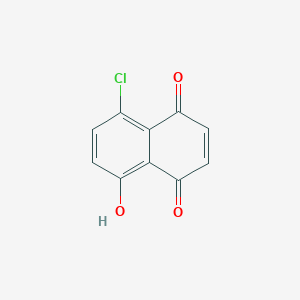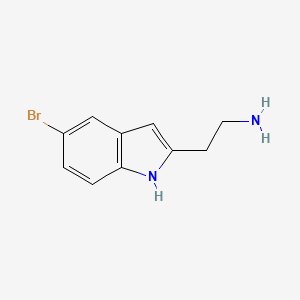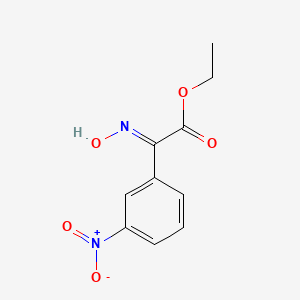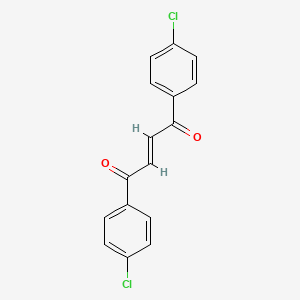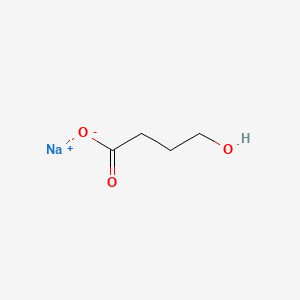
Sodium oxybate
描述
Sodium oxybate is the sodium salt of gamma-hydroxybutyric acid (GHB). It is a central nervous system depressant used primarily to treat cataplexy and excessive daytime sleepiness associated with narcolepsy . This compound is known for its high addiction liability and is classified as a controlled substance in many countries .
作用机制
生化分析
Biochemical Properties
Sodium oxybate interacts with the GABA B receptor and the GHB receptor . It is a metabolite of the inhibitory neurotransmitter GABA .
Cellular Effects
This compound has a variety of effects on cells. It is a central nervous system depressant, and its use may cause dependence . It can increase dopamine levels and increase serotonin turnover . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it binds to GABA B and GHB receptors . This binding can lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to modulate sleep in nonclinical study participants, and sleep and wakefulness in clinical populations . Over time, it has been observed to improve the continuity of night-time sleep, increase stage 3 and 4 sleep, improve sleep latency and reduce the frequency of sleep onset REM periods (SOREMPs) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been observed to reduce the frequency of cataplexy and excessive daytime sleepiness in patients with narcolepsy . At high doses, there may be toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is rapidly and completely converted into CO2 and H2O through the tricarboxylic acid cycle (Krebs cycle) and secondarily by beta-oxidation . It interacts with enzymes such as GHB dehydrogenase, which converts GHB to succinic semialdehyde .
Transport and Distribution
This compound is rapidly absorbed and eliminated, with a mean elimination half-life of 30–60 minutes . It is almost entirely excreted by biotransformation to carbon dioxide, which is then eliminated by expiration .
准备方法
合成路线和反应条件: 氧羟丁酸钠是在碱性条件下,用氢氧化钠水解γ-丁内酯 (GBL) 合成的 。 反应很简单,涉及将GBL转化为GHB,然后用氢氧化钠中和生成氧羟丁酸钠 .
工业生产方法: 氧羟丁酸钠的工业生产涉及一步水解过程。用氢氧化钠处理γ-丁内酯,生成氧羟丁酸钠。 然后对产品进行干燥、脱块和包装 。 该过程使用紫外、红外和核磁共振等光谱方法进行监测,以确保最终产品的纯度和质量 .
化学反应分析
反应类型: 氧羟丁酸钠会发生各种化学反应,包括:
氧化: 氧羟丁酸钠可以被氧化生成γ-丁内酯。
还原: 可以被还原生成γ-羟基丁酸。
取代: 氧羟丁酸钠可以发生取代反应,其中钠离子被其他阳离子取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用如氢化锂铝等还原剂。
取代: 与酸的反应可以将钠离子替换为氢,生成γ-羟基丁酸。
主要生成产物:
氧化: γ-丁内酯。
还原: γ-羟基丁酸。
取代: γ-羟基丁酸。
科学研究应用
氧羟丁酸钠具有广泛的科学研究应用:
化学: 它用作有机合成中的试剂,以及合成其他化合物的先驱。
生物学: 研究氧羟丁酸钠对神经递质系统的影响及其潜在的神经保护特性。
医学: 主要用于治疗嗜睡症,特别是控制猝倒症和过度日间嗜睡.
工业: 氧羟丁酸钠用于生产各种药物,以及作为化学过程中的溶剂。
相似化合物的比较
氧羟丁酸钠在中枢神经系统抑制剂中是独一无二的,因为它专门用于治疗嗜睡症。类似的化合物包括:
γ-丁内酯 (GBL): γ-羟基丁酸和氧羟丁酸钠的前体。
1,4-丁二醇: 另一种在体内代谢为γ-羟基丁酸的前体.
钙、镁、钾和钠氧羟丁酸盐 (Xywav): 与氧羟丁酸钠相比,钠含量降低的制剂,用于类似的治疗目的.
属性
IUPAC Name |
sodium;4-hydroxybutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGBKMMCQDZQOZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])CO.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | sodium oxybate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_oxybate | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048940 | |
| Record name | Sodium Oxybate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The physiological actions of sodium oxybate are mediated by gamma-hydroxybutyrate (GHB), its active compound. While the exact mechanism of action of GHB in narcolepsy is not fully understood, it is suggested that GHB has multiple modes of action. At low doses, GHB binds to high- and low-affinity G-protein-coupled GHB receptors. Activation of GHB receptors leads to the release of glutamate, which is an excitatory neurotransmitter. At higher doses, GHB activates GABAB receptors at noradrenergic and dopaminergic neurons, as well as at thalamocortical neurons that are involved in sleep-wake regulation, attention and vigilance. GHB metabolizes to GABA, which modulates GABAA and GABAC receptors. | |
| Record name | Sodium oxybate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09072 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
502-85-2 | |
| Record name | Sodium Oxybate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium oxybate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09072 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sodium Oxybate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-hydroxybutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM OXYBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G33012534 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
145-147 | |
| Details | https://www.trc-canada.com/prod-img/MSDS/H833015MSDS.pdf | |
| Record name | Sodium oxybate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09072 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


